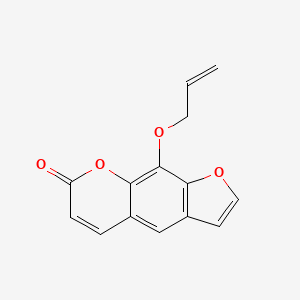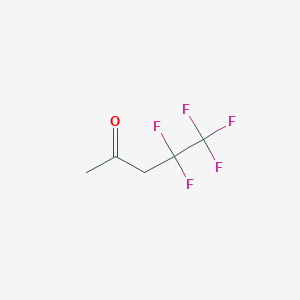![molecular formula C10H15NO3 B12098224 2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol](/img/structure/B12098224.png)
2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol is an organic compound with the molecular formula C10H15NO3. This compound is characterized by the presence of a hydroxyethylamino group attached to a methoxyphenol structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with formaldehyde and 2-aminoethanol. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and related compounds.
Wissenschaftliche Forschungsanwendungen
2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol involves its interaction with various molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenolic hydroxyl group can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Hydroxyethyl)(methyl)amino]acetic acid
- 2-Hydroxyethyl methacrylate
- 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid
Uniqueness
2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H15NO3 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
2-[(2-hydroxyethylamino)methyl]-4-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-14-9-2-3-10(13)8(6-9)7-11-4-5-12/h2-3,6,11-13H,4-5,7H2,1H3 |
InChI-Schlüssel |
NKRGADDLGLLFLQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)O)CNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098181.png)





![2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B12098214.png)

